molecular formula C9H9NO2 B1238899 3-Icpep CAS No. 73372-49-3

3-Icpep

Katalognummer: B1238899
CAS-Nummer: 73372-49-3
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: SBHNPHNIVBXIMQ-XVNBXDOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Icpep is an organic compound characterized by a unique structure that includes an isocyanocyclopentene ring and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Icpep typically involves the reaction of cyclopentadiene with isocyanates under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the isocyanocyclopentene ring. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Icpep undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Icpep has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Icpep involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentene derivatives: Compounds with similar cyclopentene rings but different functional groups.

    Isocyanates: Compounds with isocyanate groups that exhibit similar reactivity.

    Propanoic acid derivatives: Compounds with propanoic acid moieties but different substituents.

Uniqueness

3-Icpep is unique due to its combination of an isocyanocyclopentene ring and a propanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

73372-49-3

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

(3E)-3-(3-isocyanocyclopent-2-en-1-ylidene)propanoic acid

InChI

InChI=1S/C9H9NO2/c1-10-8-4-2-7(6-8)3-5-9(11)12/h3,6H,2,4-5H2,(H,11,12)/b7-3+

InChI-Schlüssel

SBHNPHNIVBXIMQ-XVNBXDOJSA-N

SMILES

[C-]#[N+]C1=CC(=CCC(=O)O)CC1

Isomerische SMILES

[C-]#[N+]C1=C/C(=C/CC(=O)O)/CC1

Kanonische SMILES

[C-]#[N+]C1=CC(=CCC(=O)O)CC1

Synonyme

3-(3-isocyanocyclopent-2-enylidene)propionic acid
3-ICPEP

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.